α2C-Adrenoceptor Agonist Potency vs. Bromantane
N-(2-adamantyl)-N-(3-bromobenzyl)amine demonstrates agonist activity at the human α2C-adrenoceptor with an EC₅₀ of 10 nM in CHO cells [1]. In contrast, the structurally similar para-bromo isomer bromantane (N-(2-adamantyl)-N-(4-bromophenyl)amine) exhibits no reported α2C agonist activity in publicly available pharmacological databases, with its primary mechanism linked to dopaminergic and serotonergic modulation [2]. This represents a functional divergence driven solely by the meta- versus para-bromine substitution pattern, highlighting the compound's unique utility in adrenoceptor-focused research.
| Evidence Dimension | α2C-adrenoceptor agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Bromantane (N-(2-adamantyl)-N-(4-bromophenyl)amine): No α2C agonist activity reported |
| Quantified Difference | Qualitative difference: agonist vs. no reported activity |
| Conditions | Human α2C-adrenoceptor expressed in CHO cells; rate of extracellular acidification via cytosensor microphysiometry |
Why This Matters
This specificity enables targeted α2C-adrenoceptor modulation studies not possible with the para-bromo analog, which is essential for programs seeking to dissect adrenoceptor subtype pharmacology.
- [1] BindingDB. BDBM50419874 (CHEMBL1956192) α2C-adrenoceptor EC50 data. View Source
- [2] Wikipedia. Bromantane. View Source
